Epoxy Resin Curing: Low-Temperature Reactivity vs. Conventional Amines
In epoxy resin formulations, amide derivatives of 4-aminomethyl-1,8-diaminooctane enable curing at low temperatures (<5°C) and in wet conditions, a capability not shared by standard commercial curing agents like triethylenetetramine (TETA) or diethylenetriamine (DETA) [1]. This is documented in a patent which provides the formulation as 100 parts epoxy resin to 10-200 parts of the amide derivative, a range comparable to other curing agents but with the distinct advantage of effective curing in sub-optimal environmental conditions [1].
| Evidence Dimension | Curing Capability at Low Temperature |
|---|---|
| Target Compound Data | Enables curing at <5°C and on wet substrates [1] |
| Comparator Or Baseline | Conventional amines (e.g., TETA, DETA, TEPA) (Baseline: typically require ambient or elevated temperatures for full cure) [1] |
| Quantified Difference | Qualitative differentiation; patent claims 'excellent curability even at low temperatures (lower than 5°C)... in water' [1]. |
| Conditions | Epoxy resin composition comprising 100 parts epoxy resin and 10-200 parts amide derivative of 4-aminomethyl-1,8-diaminooctane [1] |
Why This Matters
For industrial procurement in construction or marine applications, this low-temperature cure capability reduces energy costs and expands the window for application in challenging environments.
- [1] H. Suzuki, S. Hayashi, and N. Ito, "Epoxy resin composition including amide derivative of 4-aminomethyl-1,8-diaminooctane," U.S. Patent 3,956,239, May 11, 1976. View Source
